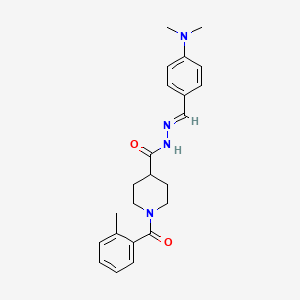
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. HMQA is a derivative of the natural compound quinine, which has been used for centuries as an anti-malarial drug.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the formation of a complex between N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and the target biomolecule. This complex formation results in a change in the fluorescence properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, which can be detected and used to study the biological process of interest.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the long-term effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on biological systems are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is its high selectivity for certain biomolecules, which allows for precise targeting and imaging of cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is relatively easy to synthesize and has a high yield. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. One area of interest is the development of new synthetic methods to improve the stability and solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Additionally, there is potential for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in drug discovery and development, as it has been shown to have potential as a drug delivery system. Finally, further investigation is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and its long-term effects on biological systems.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, is a synthetic compound that has potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its use as a fluorescent probe and chelating agent, and has been shown to have minimal toxicity. While there are limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in certain experiments, there is potential for further research to improve its stability and solubility, and to explore its potential use in drug discovery and development.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with p-tolylacetic acid to form the intermediate compound. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been optimized over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its potential use in scientific research. One of the main applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is as a fluorescent probe for imaging biological systems. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to selectively bind to proteins and other biomolecules, making it an ideal tool for studying cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been used as a chelating agent for metal ions, which has potential applications in the field of catalysis.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-8-18(9-6-13)22(15(3)23)12-17-11-16-7-4-14(2)10-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKEBQUAYICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)

